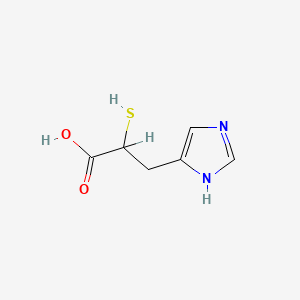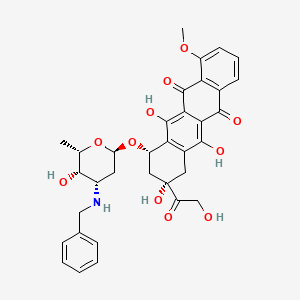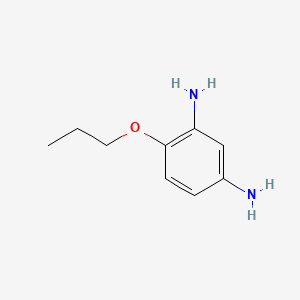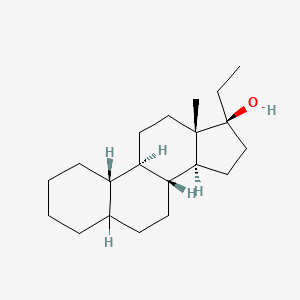
Acetyl CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl CoA participates in the biosynthesis of fatty acids and sterols, in the oxidation of fatty acids and in the metabolism of many amino acids. It also acts as a biological acetylating agent.
Aplicaciones Científicas De Investigación
Central Metabolic Intermediate and Epigenetic Regulation : Acetyl-CoA is a central metabolic intermediate, reflecting the cell's energetic state and influencing enzyme activities and substrate availability. It also controls key cellular processes such as energy metabolism, mitosis, and autophagy through epigenetic regulation of gene expression (Pietrocola et al., 2015).
Biochemical Analysis and Disease Pathology : A method for the determination of CoA and acetyl-CoA in biological samples using HPLC-UV is used to study cellular energy metabolism in normal and pathological conditions, including drug therapy treatment (Shurubor et al., 2017).
Metabolic Engineering and Biotechnological Applications : Acetyl-CoA's involvement in microbial central carbon metabolism makes it a focus in metabolic engineering for the production of biotechnologically relevant molecules (Krivoruchko et al., 2015).
Role in Cancer Metabolism : Studies on acetyl-CoA synthetases have shown their contribution to cancer cell growth under metabolically stressed conditions, indicating a critical role for acetate consumption in lipid biomass production within tumor environments (Schug et al., 2015).
Therapeutic Targets and Drug Discovery : Acetyl-CoA carboxylases (ACCs), essential for fatty acid metabolism, are targeted for developing drugs against obesity, diabetes, and metabolic syndrome (Chen et al., 2019).
Non-invasive Assessment in Metabolic Research : A method to non-invasively assess hepatic acetyl-CoA content in vivo has been developed, important for understanding its role in hepatic gluconeogenesis and other metabolic processes (Perry et al., 2017).
Propiedades
Nombre del producto |
Acetyl CoA |
|---|---|
Fórmula molecular |
C23H38N7O17P3S |
Peso molecular |
809.6 g/mol |
Nombre IUPAC |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate |
InChI |
InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18?,22-/m1/s1 |
Clave InChI |
ZSLZBFCDCINBPY-KMYLAXNMSA-N |
SMILES isomérico |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Sinónimos |
Acetyl CoA Acetyl Coenzyme A Acetyl-CoA CoA, Acetyl Coenzyme A, Acetyl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



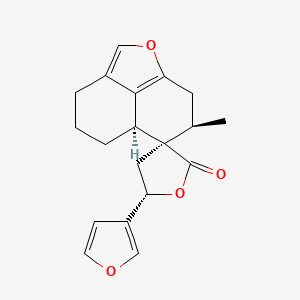
![N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine](/img/structure/B1201970.png)

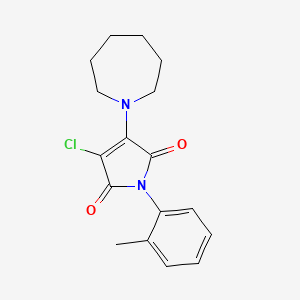
![1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1201974.png)



